molecular formula C20H15NO2 B5229414 N-dibenzofuran-3-yl-3-methylbenzamide

N-dibenzofuran-3-yl-3-methylbenzamide

Cat. No.: B5229414
M. Wt: 301.3 g/mol
InChI Key: CAPBBJNLWNROJW-UHFFFAOYSA-N
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Description

N-Dibenzofuran-3-yl-3-methylbenzamide is a benzamide derivative characterized by a dibenzofuran moiety attached to the amide nitrogen and a methyl group at the 3-position of the benzamide ring. Though direct pharmacological or pesticidal data for this compound are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry or agrochemical applications, akin to other benzamide derivatives .

Properties

IUPAC Name

N-dibenzofuran-3-yl-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c1-13-5-4-6-14(11-13)20(22)21-15-9-10-17-16-7-2-3-8-18(16)23-19(17)12-15/h2-12H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPBBJNLWNROJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine and phenol . This method is known for its high yield and fewer side reactions.

Industrial Production Methods: Industrial production of benzofuran derivatives often involves microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method is particularly useful for producing complex benzofuran derivatives on a large scale.

Chemical Reactions Analysis

Types of Reactions: N-dibenzofuran-3-yl-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

N-dibenzofuran-3-yl-3-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-dibenzofuran-3-yl-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and proteins, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Benzamide Substituent Nitrogen Substituent Key Features/Applications References
N-Dibenzofuran-3-yl-3-methylbenzamide 3-methyl Dibenzofuran-3-yl Bulky aromatic group; potential bioactivity Hypothetical
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-Hydroxy-1,1-dimethylethyl N,O-bidentate directing group for metal catalysis
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 2-trifluoromethyl 3-isopropoxyphenyl Pesticide; electron-withdrawing CF₃ enhances stability
N-(2-Methoxydibenzo[b,d]furan-3-yl)-3-[(4-methoxyphenoxy)methyl]benzamide 3-[(4-methoxyphenoxy)methyl] 2-Methoxydibenzofuran-3-yl Methoxy groups increase polarity; structural analog
Key Observations:
  • Dibenzofuran vs. Aliphatic/Aromatic Substituents : The dibenzofuran group in the target compound introduces rigidity and extended conjugation compared to aliphatic (e.g., 2-hydroxy-1,1-dimethylethyl) or simple aromatic (e.g., 3-isopropoxyphenyl) substituents. This may enhance binding to aromatic-rich biological targets or improve photostability in agrochemical applications .
  • Methyl Group vs. Polar Substituents: The 3-methyl group on the benzamide ring contrasts with polar groups like trifluoromethyl (flutolanil) or methoxyphenoxymethyl (). Methyl’s hydrophobicity could reduce solubility but improve membrane permeability, whereas trifluoromethyl or methoxy groups may enhance solubility and target affinity .

Functional Implications

  • Metal Catalysis: ’s compound utilizes an N,O-bidentate group for directing C–H functionalization.
  • Bioactivity : Flutolanil’s trifluoromethyl group is critical for pesticidal activity, suggesting that electron-deficient aromatic systems enhance target binding. The dibenzofuran group’s planarity might similarly optimize interactions with enzyme active sites or microbial membranes .
  • Solubility and Stability: Methoxy groups in ’s compound improve polarity, whereas the target’s methyl group may favor lipid bilayer penetration. Dibenzofuran’s fused rings could also resist metabolic degradation compared to non-fused analogs .

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